molecular formula C8H18NO2+ B1209710 Propionylcholine CAS No. 5072-54-8

Propionylcholine

Cat. No. B1209710
CAS RN: 5072-54-8
M. Wt: 160.23 g/mol
InChI Key: VVQZRZCFJJZEKN-UHFFFAOYSA-N
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Description

Propionylcholine (PCh) is a choline derivative . It can be hydrolyzed to generate propionic acid and choline (Ch), a precursor of acetylcholine (ACh), an important neurotransmitter . It is also a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

Propionylcholine has a molecular formula of C8H18NO2 . The CAS number for Propionylcholine Chloride is 2365-13-1 . The molecular weight of Propionylcholine Chloride is 195.69 .

Scientific Research Applications

Selective Detection of Uric Acid

Propionylcholine has been used in the development of a monolayer modified glassy carbon electrode for the selective detection of uric acid. This electrode, known as PCh/GCE, shows strong electrochemical catalytic activity toward the oxidation of uric acid, which is significant for medical diagnostics and research. The electrode has a notable separation in peak potential for uric acid and ascorbic acid, allowing for accurate determinations even in the presence of high concentrations of ascorbic acid. Techniques like X-ray photoelectron spectroscopy and electrochemical impedance spectrum have been utilized in this research (Lin & Jin, 2005).

Propionic Acid Production and Applications

Propionic acid, derived from propionylcholine, is a commercially valuable carboxylic acid with applications spanning the food, cosmetic, plastics, and pharmaceutical industries. It is produced through microbial fermentation, involving various metabolic pathways like fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways. This research is crucial for optimizing energy-efficient production methods and addressing purification costs, thereby making biological propionate production more viable for industrial use (Gonzalez-Garcia et al., 2017).

Interaction with Cholinesterases

The interaction of compounds like propionylcholine with cholinesterases is a significant area of study. These enzymes, which hydrolyze choline esters, have two types in vertebrates: acetylcholinesterase and butyrylcholinesterase. Propionylcholine is metabolized differently by these enzymes, which has implications for understanding neurodegenerative diseases and developing treatments involving enzyme inhibition (Sultatos, 2006).

Neuroprotective Effects

Research has indicated that propionate, which is related to propionylcholine, has neuroprotective effects. Studies have explored its role in protecting against neurite lesions induced by haloperidol, a common antipsychotic drug. The involvement of neuropeptide Y (NPY) and the protective effects of propionate against haloperidol-induced NPY reduction are key aspects of this research. This study suggests potential therapeutic applications of propionate for neurological conditions (Hu et al., 2018).

properties

IUPAC Name

trimethyl(2-propanoyloxyethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NO2/c1-5-8(10)11-7-6-9(2,3)4/h5-7H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQZRZCFJJZEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18NO2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2365-13-1 (chloride), 2494-55-5 (iodide)
Record name Propionylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005072548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90964965
Record name N,N,N-Trimethyl-2-(propanoyloxy)ethan-1-aminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Propionylcholine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013305
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Propionylcholine

CAS RN

5072-54-8
Record name Propionylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005072548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N-Trimethyl-2-(propanoyloxy)ethan-1-aminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROPIONYLCHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF1RI05V6M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,190
Citations
S Moreno, S Gerbig, S Schulz… - British Journal of …, 2016 - Wiley Online Library
… is permanently exposed to high concentrations of different SCFAs produced by bacterial fermentation, we investigated whether choline esters other than acetylcholine, propionylcholine …
Number of citations: 13 bpspubs.onlinelibrary.wiley.com
JW Kosh, VP Whittaker - Journal of neurochemistry, 1985 - Wiley Online Library
… propionylcholine in the tissue and in the absence of added propionate, propionylcholine levels … to
Number of citations: 14 onlinelibrary.wiley.com
S O'Regan - Journal of Neurochemistry, 1982 - Wiley Online Library
… and [ 14 C]propionylcholine were compared. To obtain … [ 14 C]propionylcholine were recovered with synaptosomes … released in preference to propionylcholine. Evidence for specificity of …
Number of citations: 12 onlinelibrary.wiley.com
XQ Lin, GP Jin - Electrochimica acta, 2005 - Elsevier
A monolayer modified glassy carbon electrode by using propionylcholine (denoted as PCh/GCE) was fabricated via cyclic voltammetry. A strong electrochemical catalytic activity toward …
Number of citations: 54 www.sciencedirect.com
JE Gardiner, VP Whittaker - Biochemical Journal, 1954 - ncbi.nlm.nih.gov
… stage was due to propionylcholine and 30% to acetylcholine. Since propionylcholine is 1X5-… that the extract contained at least as much propionylcholine as acetylcholine. If it is assumed …
Number of citations: 76 www.ncbi.nlm.nih.gov
MR Bishop, BVR Sastry, WB Stavinoha - Biochimica et Biophysica Acta …, 1977 - Elsevier
… propionylcholine is 8:1, indicating other unknown compounds are eluting from the gas chromatographic column with the same retention time as propionylcholine … of propionylcholine in …
Number of citations: 20 www.sciencedirect.com
J Jacob, M Pecot-Dechavassine - Experientia, 1958 - Springer
The enzymatic hydrolysis of propionylcholine (PrCh), acetylthiocholine (AcThCh), and butyrylthiocholine (BuThCh), by extracts of the muscle rectus abdominis, was determined. …
Number of citations: 7 link.springer.com
DL Wood - Biochemical Journal, 1954 - ncbi.nlm.nih.gov
… As a preliminary to the study of the sample of spleen propionylcholine, the spectra of synthetic acetylcholine and propionylcholine perchlorates were recorded, together with those of two …
Number of citations: 5 www.ncbi.nlm.nih.gov
KB Augustinsson, D Nachmansohn - Science, 1949 - science.org
… , they found that the enzyme splits propionylcholine at the same or at a … split propionylcholine at a higher rate than acetylcholine and butyrylcholine at a higher rate than propionylcholine…
Number of citations: 230 www.science.org
A Gieren, M Kokkinidis - Zeitschrift für Naturforschung C, 1986 - degruyter.com
The title compound (1) crystallizes in the orthorhombic, noncentrosymmetric space group Pna2 1 with a = 10.241(11), b = 12.903(12), c = 9.312(9) Å and with one formula unit per …
Number of citations: 5 www.degruyter.com

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